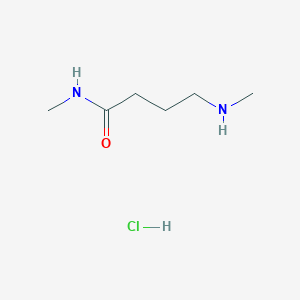![molecular formula C10H11N3O3 B1430019 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one CAS No. 1432678-43-7](/img/structure/B1430019.png)
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Overview
Description
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.22 . It is used in various applications in scientific experiments and has potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is 1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14) . The SMILES representation is C1CN(C(=O)N1)CC2=CC=CC=C2N+[O-] .Physical And Chemical Properties Analysis
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one appears as a powder . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Synthesis and Chemical Properties
A study by Angelova et al. (2003) focused on the synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one derivatives, revealing insights into their basicity, E,Z-isomerism, and proton exchange behaviors. These compounds exhibit distinctive NMR spectral characteristics, highlighting their unique chemical properties and potential applications in synthetic chemistry (Angelova, Vasilev, Koedjikov, & Pojarlieff, 2003).
Antifungal and Antimicrobial Applications
Research by Wróbel et al. (2015) identified a novel imidazoline derivative with moderate antifungal activity against clinical strains of Candida albicans. The compound's structure and action mode were analyzed, suggesting its potential in developing new antifungal treatments (Wróbel, Kosikowska, Kaczor, Andrzejczuk, Karczmarzyk, Wysocki, Urbańczyk-Lipkowska, Morawiak, & Matosiuk, 2015).
Carbonic Anhydrase Inhibition
A study by Abdel-Aziz et al. (2015) explored the inhibitory effects of arenesulfonyl-2-imidazolidinones on carbonic anhydrase isoforms, revealing their potential in therapeutic applications targeting pH regulatory enzymes (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).
Catalysis and Chemical Reactions
Zhang et al. (2009) demonstrated the use of substituted imidazolidin-2-ones in gold(I)-catalyzed intermolecular hydroamination reactions, achieving high yields and regioselectivity. This study underscores the utility of these compounds in catalysis and synthetic organic chemistry (Zhang, Lee, & Widenhoefer, 2009).
Structural and Molecular Modeling Studies
Gomes et al. (2019) investigated the crystal structure of a 1:1 epimeric mixture of a 3-[(4-nitrobenzylidene)amino]-2(R,S)-(4-nitrophenyl)-5(S)-(propan-2-yl)imidazolidin-4-one, providing insights into its chiral properties and potential for further research in molecular design (Gomes, Low, Wardell, de Souza, & Da Costa, 2019).
Safety And Hazards
properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKCZESBFBSIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride](/img/structure/B1429936.png)
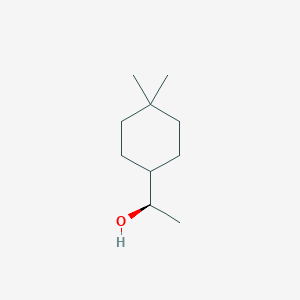
![3-Ethyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1429939.png)
![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)
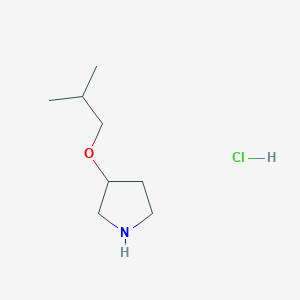
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)
![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)
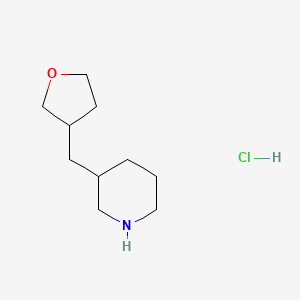
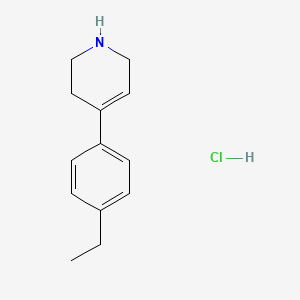
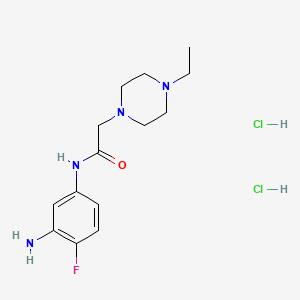
![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)
